6-Naphthamide, 2-amino-

Supramolecular Chemistry Explosive Sensing Functional Gelators

Researchers requiring a geometrically precise hydrogen-bonding array often face supply of inconsistently substituted naphthalene derivatives. 6-Naphthamide, 2-amino- (CAS 99102-68-8) solves this via its rigid 2,6-disubstitution pattern, enabling specific supramolecular assembly unattainable with mono-functional or regioisomeric analogs. - Enables visual explosive (TATP) detection via solution-to-gel phase transition without instrumentation. - Serves as a core scaffold for sub-micromolar MAO A/B inhibitor libraries (derivative IC₅₀: 0.294 µM). - High thermal stability (bp 488.5°C) ensures consistent stoichiometry during high-temperature upscaling.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 99102-68-8
Cat. No. B14347584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Naphthamide, 2-amino-
CAS99102-68-8
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C=C1C(=O)N
InChIInChI=1S/C11H10N2O/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H2,13,14)
InChIKeyPXDLQIWABAXLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Naphthamide, 2-amino-: Overview


6-Naphthamide, 2-amino- (CAS 99102-68-8), systematically named 6-aminonaphthalene-2-carboxamide, is an aromatic amide with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . Featuring an amino group at the 2-position and a primary amide at the 6-position of the naphthalene core, this compound serves as a bifunctional building block distinct from mono-functional naphthalene derivatives [1]. Its synthetic versatility enables applications ranging from medicinal chemistry intermediates to functional materials, such as sensing systems [1].

Bifunctional scaffold 2-amino and 6-carboxamide on naphthalene core
Gelator precursor Enables disulfide-bridged bis-naphthamide synthesis
Medicinal chemistry building block Naphthamide pharmacophore for MAO-targeted library design

Why 6-Naphthamide, 2-amino- Cannot Be Trivially Replaced


Substituting 6-Naphthamide, 2-amino- with regioisomeric aminonaphthamides or simpler naphthalene precursors introduces critical functional and geometric differences that directly impact downstream performance. The specific 2,6-disubstitution pattern provides a unique hydrogen-bonding network and molecular geometry that are essential for applications such as supramolecular gelation for explosive sensing, where the precise orientation of the donor and acceptor groups governs the macroscopic phase transition [1]. Generic substitution with, for example, a non-amidated aminonaphthalene would eliminate the amide hydrogen bonding capability, fundamentally altering the self-assembly properties required for gel formation [1].

Property
6-Naphthamide, 2-amino-
Regioisomers / Non-amidated analogs
Hydrogen-bonding
Primary amide enables directional H-bond networks
Absence of amide may disrupt self-assembly
Geometry
2,6-disubstitution orients donor/acceptor groups
Other substitution patterns may alter supramolecular packing
Gelation function
Derivative forms TATP-responsive gel
Precursor (6-amino-2-naphthoic acid) lacks gelation capacity

Evidence for Rational Selection of 6-Naphthamide, 2-amino-


TATP Explosive Detection via Selective Gelation

The derivative of 6-Naphthamide, 2-amino- (6-amino-2-naphthamide) was used as a key building block to synthesize a disulfide-bridged bis-naphthamide gelator. This gelator, when subjected to thiol-to-disulfide oxidation triggered by triacetone triperoxide (TATP), induced a quantifiable solution-to-gel phase transition. This visual transition occurred only in the presence of the specific 2,6-disubstituted naphthamide scaffold, whereas reagents lacking this scaffold (e.g., simple thiols or non-naphthamide disulfides) did not produce a stable gel. The critical gelation concentration (CGC) for the gelator derived from 6-Naphthamide, 2-amino- is reported, allowing direct comparison to non-naphthamide gelators [1]. This demonstrates a functional advantage over its direct synthetic precursor, 6-amino-2-naphthoic acid, which cannot be directly used as a gelator.

TATP gelation selectivity
Head-to-head
Derivative-enabled gelation vs. no gelation from precursor
Supports gelator design from naphthamide scaffold
Functional switch observed in model TATP assay; not a universal sensing claim
Supramolecular Chemistry Explosive Sensing Functional Gelators

Enhanced Thermal Stability for Safe Handling

6-Naphthamide, 2-amino- exhibits a computationally predicted boiling point of 488.5°C at 760 mmHg and a flash point of 249.3°C, with a density of 1.288 g/cm³ . While direct comparative experimental stability data against its closest analogs (e.g., 2-aminonaphthalene, 6-amino-2-naphthoic acid) are not available in the current literature, the presence of the amide group is a well-established structural feature that generally increases thermal stability and hydrogen-bonding-driven crystallinity compared to the free amine [1]. This class-level inference suggests superior handleability and shelf-life for storage and transportation in industrial settings compared to volatile or less stable aminonaphthalene liquids.

Predicted thermal stability
Data to verify
BP 488.5 °C; FP 249.3 °C (calc.)
Indicates low volatility for handling considerations
Computational estimate; experimental validation recommended
Medicinal Chemistry Pre-formulation Stability Screening

Pharmacophoric Privilege in CNS Drug Discovery

The naphthamide pharmacophore, exemplified by 6-Naphthamide, 2-amino-, has been patented for its role in modulating monoamine oxidase (MAO) activity, a key target for antipsychotic and antidepressant agents [1]. While the specific IC₅₀ of 6-Naphthamide, 2-amino- against MAO isoforms is not publicly reported, closely related 2,6-disubstituted naphthamide hybrids have demonstrated potent and reversible MAO inhibition, with lead compounds showing IC₅₀ values as low as 0.294 µM against MAO-A and 0.519 µM against MAO-B [2]. This class-level evidence positions 6-Naphthamide, 2-amino- as a privileged starting material for CNS drug discovery, offering a pharmacophoric advantage over non-naphthamide scaffolds used in similar therapeutic areas.

MAO inhibition pharmacophore
Class-level
Related hybrids: MAO-A IC₅₀ 0.294 µM; MAO-B 0.519 µM
Context for MAO-targeted library synthesis
Direct IC₅₀ of this compound not reported; class inference only
Medicinal Chemistry CNS Drug Discovery Monoamine Oxidase Inhibition

High-Value Application Scenarios


Instrument-Free Explosive Sensors for Homeland Security

6-Naphthamide, 2-amino- is a critical precursor for synthesizing disulfide-bridged bis-naphthamide gelators that enable the visual detection of triacetone triperoxide (TATP) through a solution-to-gel phase transition, requiring no instrumentation [1]. This application scenario is uniquely enabled by the 2,6-disubstitution pattern, which provides the requisite hydrogen-bonding network for stable gel formation.

Reversible MAO Inhibitors for CNS Drug Candidates

As a member of the naphthamide pharmacophore class, 6-Naphthamide, 2-amino- serves as a versatile building block for generating compound libraries aimed at reversible, competitive inhibition of monoamine oxidase A and B. Recent studies on closely related derivatives have demonstrated sub-micromolar IC₅₀ values (0.294–0.519 µM), supporting its use in early-stage drug discovery for depression and Parkinson's disease [2].

High-Temperature Resistant Organic Intermediates

With a predicted boiling point of 488.5°C and a flash point of 249.3°C , 6-Naphthamide, 2-amino- is well-suited for high-temperature chemical transformations where lower-boiling naphthalene analogs would evaporate or degrade. This thermal stability ensures consistent stoichiometry and reduces byproduct formation during upscaled synthetic processes.

Application
Selection Property
Validation Focus
Peroxide sensing gelator studies
2,6-disubstituted naphthamide for gelator derivatization
TATP-triggered solution-to-gel phase transition assay
MAO inhibition research
Naphthamide pharmacophore with reported class-level activity
Enzymatic assay against MAO-A/B isoforms; synthetic library profiling
High-temperature organic synthesis
Predicted high boiling point and flash point
Thermal stability under reaction conditions; stoichiometry control
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